molecular formula C20H18ClNO B5844322 N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline

N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline

Cat. No.: B5844322
M. Wt: 323.8 g/mol
InChI Key: IVRZDSLLLJKBQT-UHFFFAOYSA-N
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Description

N-{4-[(4-Chlorobenzyl)oxy]benzyl}aniline is a substituted aniline derivative featuring a benzyl ether linkage with a 4-chlorobenzyl group and an aniline moiety. Its molecular structure includes two aromatic rings connected via an oxygen atom, with the 4-chlorobenzyl group contributing to its lipophilicity and electronic properties.

Properties

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c21-18-10-6-17(7-11-18)15-23-20-12-8-16(9-13-20)14-22-19-4-2-1-3-5-19/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRZDSLLLJKBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Groups

4-Chloro-N-(4-propoxybenzyl)aniline (C₁₆H₁₈ClNO)
  • Structure : Replaces the benzyloxy group with a propoxy chain.
  • Properties : Higher lipophilicity (XLogP3 = 4.9) compared to the target compound, attributed to the longer alkyl chain. Molecular weight = 275.77 .
  • Applications : Enhanced membrane permeability makes it suitable for hydrophobic environments in drug delivery.
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline (C₂₁H₁₇F₄NO₂)
  • Structure : Substitutes chlorine with fluorine and adds a trifluoromethoxy group to the aniline ring.
  • Properties : Increased electron-withdrawing effects due to fluorine and trifluoromethoxy groups, altering reactivity in electrophilic substitutions. Molecular weight = 391 .
  • Applications: Potential use in fluorinated pharmaceuticals for improved metabolic stability.
4-Methoxy-N-(4-methoxybenzyl)aniline
  • Structure : Methoxy groups replace chlorine and benzyloxy.
  • Properties : Electron-donating methoxy groups increase aromatic ring reactivity. Lower lipophilicity (XLogP3 ~3.5 estimated) compared to chlorinated analogs .
  • Applications : Intermediate in synthesizing electron-rich ligands for metal complexes.

Linkage Modifications: Schiff Bases vs. Ethers

N-(4-Chlorobenzylidene)-4-methoxy-aniline
  • Structure : Schiff base (C=N linkage) formed from 4-methoxyaniline and 4-chlorobenzaldehyde.
  • Properties: Planar structure (dihedral angle = 9.1°) with a C=N bond length of 1.255 Å. Synthesized in 81% yield via ethanol reflux .
  • Applications : Coordination chemistry as a ligand for metal ions (e.g., Ni²⁺ in anticancer complexes ).
4-Chloro-N-{4-[3-(4-methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-benzylidene}-aniline
  • Structure : Incorporates an oxadiazole heterocycle.
  • Molecular weight = 389.84 .
  • Applications : Antimicrobial or enzyme inhibitory activity due to oxadiazole’s bioisosteric properties.

Pharmacological Derivatives

Nickel Complexes with Benzyl Aniline Ligands
  • Structure: Example: Ni₂(L)₂Cl₂₂·3H₂O, where L = N,N-bis(pyridin-2-ylmethyl)-4-(4-((pyridin-2-ylmethyl)amino)benzyl)aniline.
  • Properties : Demonstrated cytotoxicity against NCI-H460 cells (IC₅₀ = 26.0 μM) via mitochondrial apoptosis .
  • Comparison : The target compound’s chlorobenzyl group may similarly enhance DNA intercalation or protein binding.
Compound 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide)
  • Structure: Features a benzamide and aminoethyl chain.
  • Properties : Synthesized via reductive amination; 1H NMR data confirms structure .
  • Applications: Anti-parasitic activity against Trypanosoma brucei, highlighting the role of benzyl ethers in bioactive molecules.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight XLogP3 Key Features
N-{4-[(4-Chlorobenzyl)oxy]benzyl}aniline ~318 (estimated) ~4.2 Chlorine enhances lipophilicity
4-Chloro-N-(4-propoxybenzyl)aniline 275.77 4.9 Propoxy increases hydrophobicity
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline 391.0 ~5.1 Fluorine improves metabolic stability

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